molecular formula C19H20N4O3 B6487946 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 1286697-84-4

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B6487946
CAS No.: 1286697-84-4
M. Wt: 352.4 g/mol
InChI Key: NJTOVCGWPNCPRH-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one is a coumarin derivative featuring a piperazine-carboxyl moiety substituted with a pyrazole-ethyl group. Coumarins (2H-chromen-2-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The piperazine ring, a six-membered diamine heterocycle, enhances pharmacological profiles by modulating solubility, bioavailability, and target-binding interactions .

This compound’s synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with a substituted piperazine precursor, followed by functionalization of the piperazine nitrogen with a pyrazole-ethyl group. Similar protocols are described for related coumarin-piperazine hybrids, such as sulphonylation or alkylation of the piperazine nitrogen .

Properties

IUPAC Name

3-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(16-14-15-4-1-2-5-17(15)26-19(16)25)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTOVCGWPNCPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin-Piperazine Analogues

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Biological Activities Synthesis Highlights Reference
Target Compound : 3-{4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one 2-(1H-Pyrazol-1-yl)ethyl ~413.44 (estimated) Not reported (predicted: antimicrobial, kinase inhibition) Likely via piperazine alkylation with pyrazole-ethyl bromide
3-[4-(2-Phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one 2-Phenylethenesulfonyl 483.63 Screening compound (biological data not specified) Sulphonylation of piperazine with styryl sulfonyl chloride
3-{4-[2-(Cyclohexylamino)-6-methylpyrimidin-4-yl]piperazine-1-carbonyl}-2H-chromen-2-one 2-(Cyclohexylamino)-6-methylpyrimidin-4-yl ~521.61 Not reported (potential kinase inhibition) Coupling with pyrimidine-substituted piperazine
3-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one 2,6-Dimethylphenyl ~432.49 Screening compound (unspecified activity) Friedel-Crafts alkylation or Suzuki coupling
3-(5-Methyl-1,3,4-oxadiazole-2-carbonyl)-2H-chromen-2-one Oxadiazole (no piperazine) ~258.23 Antimicrobial, anticancer Condensation of coumarin hydrazide with active methylene compounds

Key Observations

Substituent Effects on Bioactivity: Pyrazole-ethyl group (Target Compound): Pyrazole’s nitrogen-rich structure may enhance binding to metalloenzymes or kinases. Similar pyrazole-containing chromones exhibit antifungal and antioxidant activity . Sulfonyl groups (): Sulfonamides often improve metabolic stability and membrane permeability, making them common in drug design .

Synthetic Flexibility: Piperazine functionalization is versatile. Sulphonylation (e.g., ) and alkylation (e.g., Target Compound) are standard routes . Chromenone derivatives without piperazine (e.g., oxadiazole in ) show simpler synthesis but reduced structural complexity for target modulation .

Unmet Research Gaps: Limited biological data exist for the target compound. Its pyrazole-ethyl-piperazine motif warrants evaluation against kinases (e.g., cyclin-dependent kinases) or antimicrobial targets (e.g., bacterial efflux pumps) .

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